molecular formula C16H12N4O2 B4353898 methyl 3-cyano-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

methyl 3-cyano-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B4353898
M. Wt: 292.29 g/mol
InChI Key: INSCMUPESUQFAE-UHFFFAOYSA-N
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Description

Methyl 3-cyano-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound characterized by its pyrazolo[1,5-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-cyano-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves careful monitoring of reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium cyanide (NaCN) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to derivatives with varied properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The biological potential of this compound is being explored for its antiviral, anti-inflammatory, and anticancer properties. It may interact with various biological targets, making it a candidate for drug development.

Medicine: Research is ongoing to determine its efficacy in treating diseases. Its potential as a therapeutic agent is being evaluated in preclinical and clinical studies.

Industry: In the agrochemical industry, this compound may be used in the development of new pesticides or herbicides. Its unique structure could provide advantages in terms of efficacy and safety.

Mechanism of Action

The mechanism by which methyl 3-cyano-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable reactivity and biological activity.

  • Indole derivatives: These compounds also contain a heterocyclic ring system and are known for their diverse biological activities.

Uniqueness: Methyl 3-cyano-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate stands out due to its specific substitution pattern and the presence of the cyano group, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

methyl 3-cyano-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-10-3-5-11(6-4-10)13-7-14(16(21)22-2)20-15(19-13)12(8-17)9-18-20/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSCMUPESUQFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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